molecular formula C18H21NO3 B2958110 N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)acetamide CAS No. 1354498-07-9

N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2958110
CAS RN: 1354498-07-9
M. Wt: 299.37
InChI Key: LHFZWTVONCAHPW-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)acetamide, also known as F13714, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Catalytic Hydrogenation for Synthesis

N-(3-Amino-4-methoxyphenyl)acetamide, closely related to the compound , has been highlighted for its role in the green synthesis of azo disperse dyes. A study by Zhang Qun-feng (2008) developed a novel Pd/C catalyst used for the hydrogenation of a precursor compound into N-(3-amino-4-methoxyphenyl)acetamide. This process demonstrated high activity, selectivity, and stability, offering a more environmentally friendly alternative to traditional reduction methods with iron powder Zhang Qun-feng, 2008.

Drug Synthesis and Pharmacological Applications

Deepali B Magadum and G. Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. Using immobilized lipase as a catalyst, the study optimized the process and examined its kinetics, contributing to the understanding of efficient drug synthesis Deepali B Magadum & G. Yadav, 2018.

Environmental Impact and Degradation

The environmental degradation of related compounds, such as paracetamol (N-(4-hydroxyphenyl)acetamide), has been studied by E. Brillas et al. (2005). They investigated the anodic oxidation of paracetamol using a boron-doped diamond electrode, achieving complete mineralization and identifying the pathways and intermediates involved. This research provides valuable insights into the environmental fate of similar acetamide derivatives E. Brillas et al., 2005.

Analgesic Capsaicinoids

The synthesis and characterization of potent analgesic capsaicinoids, structurally similar to N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)acetamide, have been documented. N. Park et al. (1995) described the crystal structure of a capsaicinoid compound, providing insights into its analgesic properties. Such studies contribute to the development of new pain-relief medications N. Park et al., 1995.

properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-22-16-9-7-14(8-10-16)13-18(21)19-12-11-17(20)15-5-3-2-4-6-15/h2-10,17,20H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFZWTVONCAHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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